

# imipramine hydrochloride metabolite desipramine activity comparison

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## Compound Focus: Imipramine Hydrochloride

CAS No.: 113-52-0

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## Comparative Profile: Imipramine vs. Desipramine

The table below summarizes the core characteristics of imipramine and its active metabolite, desipramine.

Feature	Imipramine	Desipramine
Drug Class	Tricyclic Antidepressant (TCA)	Tricyclic Antidepressant (TCA) [1]
Primary Role	Parent Drug	Active Metabolite of Imipramine [2] [3]
Key Metabolic Pathways	CYP2C19, CYP2D6, CYP1A2 [3]	CYP2D6 [4]
Primary Action	Serotonin and Norepinephrine Reuptake Inhibition	Primarily Norepinephrine Reuptake Inhibition [3]
Elimination Half-life	~20 hours [1] [3]	~22 hours [1]
Protein Binding	~86% [3]	Information not supplied in search results
Bioavailability	94-96% [3]	Information not supplied in search results

Feature	Imipramine	Desipramine
Active Hydroxylated Metabolites	Yes (e.g., 2-OH-imipramine)	Yes (e.g., 2-OH-desipramine) [5] [6]
Clinical Applications (per sources)	Depression, Panic Disorder, Enuresis [1] [3]	Depression, ADHD, Irritable Bowel Syndrome [1]

## Pharmacodynamic and Binding Activity

The distinct clinical effects of imipramine and desipramine arise from their different affinities for molecular targets. Desipramine is a more potent and selective norepinephrine reuptake inhibitor, while imipramine has a more balanced effect on serotonin and norepinephrine systems [3]. The following table shows their binding affinity (Ki in nM) for key targets; a smaller Ki value indicates stronger binding.

Target	Imipramine (Ki, nM)	Desipramine (Ki, nM)
Serotonin Transporter (SERT)	1.3 - 1.4 [3]	17.6 - 163 [3]
Norepinephrine Transporter (NET)	20 - 37 [3]	0.63 - 3.5 [3]
Dopamine Transporter (DAT)	8500 [3]	3190 [3]
Histamine H1 Receptor	7.6 - 37 [3]	60 - 110 [3]
Muscarinic Acetylcholine Receptor (mACh)	46 [3]	66 - 198 [3]
Alpha-1 Adrenergic Receptor	32 [3]	23 - 130 [3]

This binding profile explains side effects: high affinity for **H1** and **mACh** receptors is linked to sedative and anticholinergic effects (e.g., dry mouth, constipation) common to TCAs [3].

## Experimental Protocols and Key Data

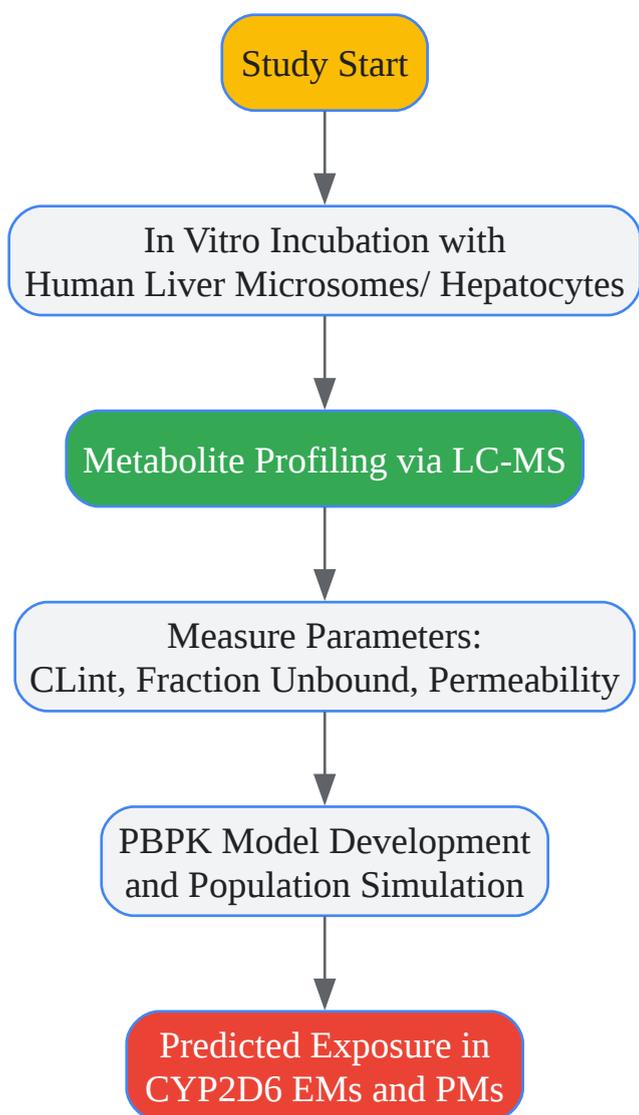
For research replication and analysis, here are methodologies from key studies.

## In Vitro Metabolism and Metabolite Exposure Prediction

A study used in vitro data with Physiologically-Based Pharmacokinetic (PBPK) modeling to predict desipramine exposure after imipramine administration [4].

- **Objective:** To predict the exposure of the active metabolite desipramine in humans following imipramine administration, particularly in different CYP2D6 metabolizer phenotypes.
- **Experimental Workflow:**
  - **In Vitro Incubation:** Imipramine was incubated with **pooled human liver microsomes (HLMs)** and **cryopreserved human hepatocytes** from multiple donors.
  - **Metabolite Profiling:** Metabolites were identified and quantified using liquid chromatography-mass spectrometry (LC-MS) to determine the fraction of the parent drug converted to desipramine and other metabolites [4].
  - **Data Input for Modeling:** Key parameters like intrinsic clearance ( $CL_{int}$ ), fraction unbound, and membrane permeability were measured in vitro for both imipramine and desipramine [4].
  - **PBPK Modeling:** These in vitro data were integrated into a PBPK model to simulate and predict the plasma concentration-time profiles of both compounds in populations of CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs) [4].

The experimental workflow for this study can be visualized as follows:



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- **Key Findings:** The model predicted that in **CYP2D6 Poor Metabolizers**, the conversion of imipramine to desipramine is reduced, leading to altered exposure ratios of the parent drug and its metabolite [4].

## In Vitro Enzyme Interaction Study

A 1997 study investigated a novel, non-monoamine mechanism of action for both compounds [7] [8].

- **Objective:** To characterize the interaction of imipramine and desipramine with enkephalin-degrading enzymes in the brain.
- **Methodology:**

- The effects of both drugs were tested on two membrane-bound enkephalin-degrading aminopeptidases (**aminopeptidase M** and **aminopeptidase MII**) isolated from rat brain [7] [8].
- Enzyme kinetic analysis was performed to determine the mechanism and potency of inhibition.
- **Results:** Both imipramine and desipramine reversibly inhibited **aminopeptidase MII** but did not affect aminopeptidase M. Kinetic analysis suggested the enzyme has two different binding sites for each drug, resulting in a mixed-type inhibition [7] [8]. This suggests a potential role for the opioid system in their antidepressant mechanism.

## Clinical and Pharmacokinetic Considerations

- **Impact of Genetics:** CYP2D6 phenotype significantly impacts pharmacokinetics. In **poor metabolizers**, the systemic availability of imipramine is increased, and the intrinsic clearance of desipramine is substantially reduced [5] [6].
- **Nonlinear Pharmacokinetics:** Desipramine can exhibit nonlinear pharmacokinetics at steady-state plasma concentrations above 150 µg/L, which is not associated with age or sex but with the metabolic ratio of desipramine to its own metabolite [5] [6].
- **Clinical Response Correlation:** An older clinical study found that depressed patients who responded well to imipramine had nearly double the plasma levels of imipramine and desipramine compared to non-responders, with a significantly higher **imipramine/desipramine ratio** among responders [2]. This underscores the importance of the parent compound in therapeutic efficacy.
- **Activity of Metabolites:** The hydroxylated metabolites (e.g., 2-hydroxyimipramine and 2-hydroxydesipramine) are believed to possess both antidepressant and cardiotoxic activity, which is particularly relevant in overdose and for the elderly [5] [6].

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